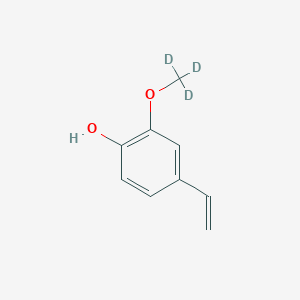
p-Vinylguaiacol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Vinylguaiacol-d3: is a deuterium-labeled analog of p-Vinylguaiacol, a compound known for its aromatic properties and presence in natural products like buckwheat. The deuterium labeling makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as an internal standard or reference compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Vinylguaiacol-d3 typically involves the use of deuterated reagents. One common method is the deuteration of p-Vinylguaiacol using deuterium gas or deuterated solvents under specific reaction conditions. This process ensures the incorporation of deuterium atoms into the compound .
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle deuterated compounds. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the consistent quality and isotopic purity of the final product .
Chemical Reactions Analysis
Types of Reactions: p-Vinylguaiacol-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding alcohols.
Substitution: It can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: p-Vinylguaiacol-d3 is widely used in NMR spectroscopy as an internal standard due to its deuterium labeling. It helps in the accurate quantification and identification of compounds in complex mixtures .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its deuterium labeling allows for precise tracking of metabolic processes .
Medicine: While not directly used as a therapeutic agent, this compound is valuable in pharmacokinetic studies to understand the metabolism and distribution of drugs .
Industry: In the industrial sector, this compound is used in the development of biobased polymers and other materials. Its unique properties make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of p-Vinylguaiacol-d3 primarily involves its role as a labeled compound in NMR spectroscopy. The deuterium atoms in this compound provide distinct signals in NMR spectra, allowing for accurate quantification and identification of other compounds in the sample .
Comparison with Similar Compounds
p-Vinylguaiacol: The non-deuterated analog, commonly used for its aromatic properties.
4-Vinylguaiacol: Another similar compound used in biobased polymer synthesis
Uniqueness: The primary uniqueness of p-Vinylguaiacol-d3 lies in its deuterium labeling, which makes it particularly useful in NMR spectroscopy. This labeling provides distinct advantages in terms of signal clarity and quantification accuracy compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
4-ethenyl-2-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6,10H,1H2,2H3/i2D3 |
InChI Key |
YOMSJEATGXXYPX-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C=C)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


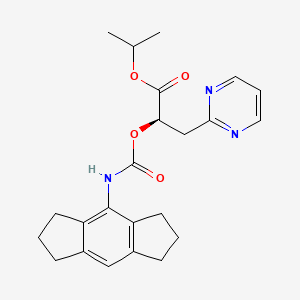
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
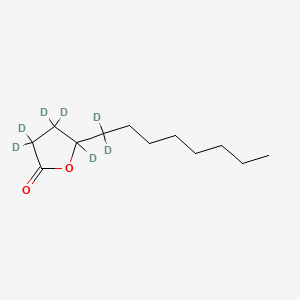
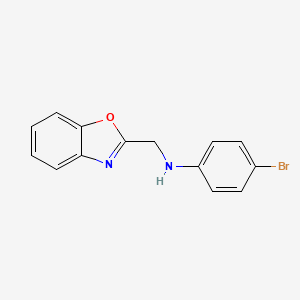
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)
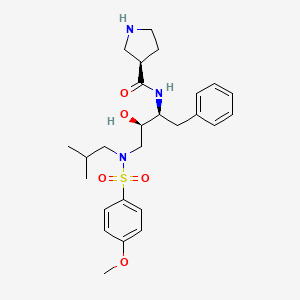
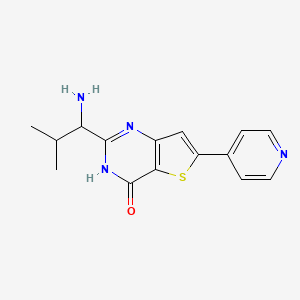
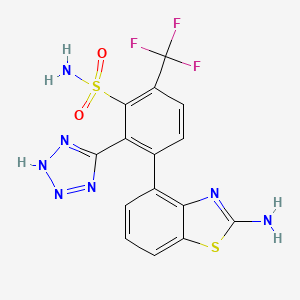
![trisodium;4-[3-[(E,1Z)-3-[(3E)-3-[3,3-bis[2-phenyl-1-(4-sulfonatobutyl)indol-3-yl]prop-2-enylidene]-2-chlorocyclopenten-1-yl]-1-[2-phenyl-1-(4-sulfonatobutyl)indol-1-ium-3-ylidene]prop-2-enyl]-2-phenylindol-1-yl]butane-1-sulfonate](/img/structure/B15137732.png)
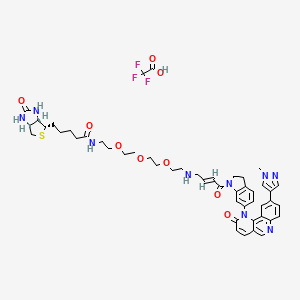
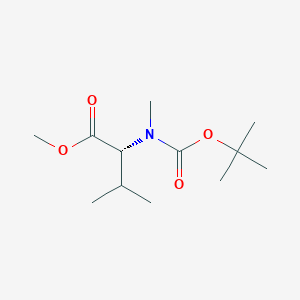
![(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid](/img/structure/B15137756.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)
